Regioisomeric Scaffold Vector: 1-Benzazepine vs. 3-Benzazepine for Dopamine D1 Receptor Affinity
The 1-benzazepine (benzo[b]azepine) scaffold exhibits fundamentally different dopamine D1 receptor pharmacophore presentation compared to the 3-benzazepine (benzo[d]azepine) scaffold. While 3-benzazepines such as SCH 23390 achieve sub-nanomolar D1 affinity (Ki = 0.2–1.4 nM) [1], parent 1-phenyl-1H-1-benzazepine analogs display Ki values in the 270–370 nM range, representing an approximately 200- to 1000-fold reduction in D1 potency [2]. This pharmacological divergence makes the 1-benzazepine scaffold unsuitable for D1-targeted probes but highly valuable for programs requiring attenuated dopaminergic activity, such as GPR119 agonism.
| Evidence Dimension | Dopamine D1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 270–370 nM (for 1-phenyl-1H-1-benzazepine analogs, class-level inference for the 1-benzazepine scaffold) |
| Comparator Or Baseline | SCH 23390 (3-benzazepine): Ki = 0.2–1.4 nM at D1 receptor |
| Quantified Difference | Approximately 200- to 1000-fold lower D1 affinity for the 1-benzazepine scaffold |
| Conditions | Radioligand displacement assays using [3H]-SCH 23390 at human or rat striatal D1 receptors |
Why This Matters
This quantifies the pharmacological differentiation between regioisomers, guiding medicinal chemists to select the 1-benzazepine scaffold specifically when D1 receptor engagement is undesirable.
- [1] Bibgraph. (n.d.). Benzazepine D1/D5 Antagonists: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues. Ki values: SCH 23390 = 1.4 nM, SCH 39166 = 1.2 nM. View Source
- [2] ScienceDirect. (2014). Structural manipulation on the catecholic fragment of dopamine D1 receptor agonist 1-phenyl-N-methyl-benzazepines. 7-substituted benzazepines displayed Ki values of 270–370 nM at the D1 receptor. View Source
